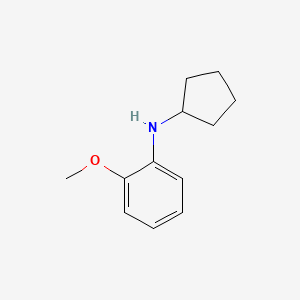

N-cyclopentyl-2-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-cyclopentyl-2-methoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3 |

InChI Key |

FRRFEMSXMDYIGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for N Cyclopentyl 2 Methoxyaniline and Its Analogs

Catalytic C–N Bond Formation Approaches

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of N-arylated amines. pageplace.de These methods offer a direct and versatile route to N-cyclopentyl-2-methoxyaniline from readily available starting materials.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–N bonds. researchgate.netresearchgate.net This methodology is widely applicable to the synthesis of this compound by coupling an aryl halide or pseudohalide, such as 2-bromoanisole (B166433), with cyclopentylamine (B150401). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. tcichemicals.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing reaction efficiency, substrate scope, and selectivity. nih.gov Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos and BrettPhos, have proven to be highly effective in promoting the amination of challenging substrates, including electron-rich aryl chlorides and sterically demanding amines. tcichemicals.comorganic-chemistry.org For instance, the use of BrettPhos has enabled the highly selective monoarylation of primary amines, a significant challenge in cross-coupling chemistry. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.

A typical procedure involves reacting 2-bromoanisole with cyclopentylamine in the presence of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and a base like sodium tert-butoxide in an inert solvent such as toluene (B28343) at elevated temperatures. tcichemicals.comcmu.edu The reaction conditions, including temperature, reaction time, and catalyst loading, are optimized to maximize the yield of this compound.

Table 1: Examples of Palladium-Catalyzed Amination for N-Aryl Amine Synthesis

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 4-(p-tolyl)morpholine | 94 | tcichemicals.com |

| Aryl Mesylate | Primary Amine | Pd-BrettPhos | NaOtBu | Toluene | Monoarylated Amine | High | organic-chemistry.org |

| 2-Bromoanisole | N-Boc piperazine | Pd₂ (dba)₃ / ligand | K₃PO₄ | Toluene | N-Boc-(2-methoxyphenyl)piperazine | 89 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The Ullmann condensation is a classical copper-catalyzed method for the formation of C–N bonds. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder and more efficient protocols. beilstein-journals.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. nih.gov

The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 2-bromoanisole or 2-iodoanisole (B129775) with cyclopentylamine. The use of ligands, such as 1,10-phenanthroline (B135089) or diamines, can significantly accelerate the reaction and allow for lower reaction temperatures. researchgate.nettcichemicals.com Recent developments have even demonstrated ligand-free Ullmann couplings in environmentally benign solvents like deep eutectic solvents. nih.govfrontiersin.org

The mechanism of the Ullmann reaction is still a subject of investigation but is generally believed to involve the formation of a copper(I) alkoxide or amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination. organic-chemistry.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Amination

| Feature | Buchwald-Hartwig Amination | Ullmann-Type Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Ligands | Bulky phosphines are common | Often used, but ligand-free systems exist |

| Reaction Conditions | Generally milder | Can require higher temperatures |

| Substrate Scope | Very broad | Can be more limited for certain substrates |

| Cost | Palladium is expensive | Copper is more abundant and cheaper |

This table is interactive and can be sorted by clicking on the column headers.

The development of new and improved ligands is a continuous effort in the field of cross-coupling chemistry. nih.gov For the synthesis of this compound, the choice of ligand can have a profound impact on the reaction's efficiency. Bulky, electron-rich phosphine ligands are often favored in palladium-catalyzed aminations as they promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. nih.gov

Examples of highly successful ligand classes include:

Biarylphosphines: Such as XPhos, SPhos, and BrettPhos, which have demonstrated broad applicability and high catalytic activity. tcichemicals.comorganic-chemistry.org

Ferrocene-based ligands: Like Josiphos, which are effective in various cross-coupling reactions.

Carbene-based ligands: N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed aminations.

The optimization of the ligand structure is often guided by a combination of experimental screening and computational studies. The goal is to design a ligand that provides the optimal balance of steric bulk and electronic properties to achieve high catalytic turnover numbers and yields for the specific transformation.

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, this would entail the reaction of 2-methoxybenzaldehyde (B41997) with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com The reaction is often carried out as a one-pot procedure, which is advantageous in terms of operational simplicity and time efficiency. unimi.it

The reaction conditions for reductive amination are generally mild, and the method tolerates a wide range of functional groups. unimi.it The choice of solvent and the potential use of an acid catalyst to promote imine formation can be optimized to improve reaction rates and yields.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single operation. acs.orgmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate analogs or precursors.

For example, a Hantzsch-type dihydropyridine (B1217469) synthesis, which is a well-established MCR, can be modified to use anilines as the nitrogen source to produce N-aryl dihydropyridines. mdpi.combohrium.com Conceptually, a multicomponent reaction could be designed involving 2-methoxyaniline, cyclopentyl-containing building blocks, and a third component to assemble a molecule containing the this compound core. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex amines. rsc.org

Atom-Economical and Green Chemistry Methodologies

The principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly important considerations in chemical synthesis. benthamdirect.combohrium.com In the context of synthesizing this compound, several strategies can be employed to improve the environmental footprint of the process.

Atom Economy: Reductive amination and multicomponent reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. virginia.edu

Catalysis: The use of catalytic methods, such as palladium- or copper-catalyzed aminations, is a key principle of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents.

Safer Solvents: The exploration of reactions in greener solvents, such as water or deep eutectic solvents, is an active area of research for C–N bond forming reactions. frontiersin.orgbohrium.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. benthamdirect.com Photoredox and electrochemical methods also offer sustainable alternatives by utilizing light or electricity as energy sources. virginia.edu

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Deep Eutectic Solvents (DES) in Synthesis

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to conventional volatile organic compounds. kneopen.comisfcppharmaspire.com A DES is typically composed of two or three inexpensive and safe components that self-associate through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than that of its individual constituents. rsc.org These solvents are advantageous due to their low cost, ease of preparation, low volatility, non-flammability, and biodegradability. kneopen.comrsc.org

In the context of synthesizing this compound analogs, DESs can serve as both the reaction medium and catalyst. One relevant application is the N-formylation of aromatic amines, a common transformation in organic synthesis. Research has demonstrated that a deep eutectic solvent, easily prepared from choline (B1196258) chloride and tin(II) chloride, can effectively promote the N-formylation of various aromatic amines when treated with trimethyl orthoformate and formic acid. academie-sciences.fr This method proceeds in good to excellent yields without the need for hazardous organic solvents. academie-sciences.fr The reactions are typically run at elevated temperatures (around 70-100 °C) to achieve optimal yields. academie-sciences.fr For instance, the formylation of anilines bearing either electron-donating or electron-withdrawing groups proceeds efficiently in a urea-based deep eutectic solvent, highlighting the broad applicability of this system. academie-sciences.fr

The data below, derived from studies on aniline (B41778) derivatives, illustrates the effectiveness of DES in promoting N-formylation reactions.

Table 1: N-Formylation of Various Aromatic Amines in a Deep Eutectic Solvent at 100 °C. Data sourced from academie-sciences.fr.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved reaction purity compared to conventional heating methods. researchgate.net The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in efficient and rapid heating, accelerating chemical transformations. researchgate.net

This technology has been successfully applied to the synthesis of N-substituted aniline derivatives. A notable example is the synthesis of 6-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, an analog of the target compound. This molecule was prepared via a nucleophilic aromatic substitution reaction between 2,6-dichloro-3-nitropyridine (B41883) and N-cyclopentyl-N-4-methoxyaniline. nih.gov The reaction, conducted under microwave irradiation at 160 °C for 20 minutes, afforded the desired product in a 50% yield. nih.gov This demonstrates the utility of microwave heating for forging the crucial N-aryl bond in sterically hindered systems.

Further studies have employed microwave assistance for synthesizing various heterocyclic structures from aniline precursors. For example, N-(4-methoxyphenyl)-2-methyl-benzo acs.orgchim.itthieno[3,2-d]pyrimidin-4-amine was synthesized from an acetimidamide precursor and p-anisidine (B42471) (4-methoxyaniline) under microwave irradiation at 160 °C in the presence of AlCl₃, yielding the product in 78%. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of N-Cyclopentyl and N-Methoxyphenylamine Analogs. Data sourced from nih.govnih.govnih.gov.

Photocatalytic Transformations

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of unique reactive intermediates under exceptionally mild conditions. chemrxiv.orgkaist.ac.kr This strategy is particularly relevant for the synthesis of this compound as it provides novel pathways to construct both the cyclopentylamine and N-aryl moieties.

One powerful approach is the photocatalytic [3+2] cycloaddition to form the cyclopentane (B165970) ring. chemrxiv.orgrsc.org In these reactions, a cyclopropylamine (B47189) is oxidized by an excited photocatalyst via a single-electron transfer (SET) to generate an amine radical cation. rsc.org This intermediate undergoes a subsequent ring-opening to form a β-carbon radical iminium ion, which can then react with an alkene in a cycloaddition cascade to furnish highly functionalized aminocyclopentane derivatives. chemrxiv.orgrsc.org For instance, N-sulfonyl cyclopropylamines can react with electron-deficient olefins under visible light in the presence of an organic photocatalyst to construct trans-cyclopentanes with high diastereoselectivity. acs.org

Another relevant photocatalytic method is the dehydrogenation of allylic or cyclic amines to form N-aryl amines. rsc.orgkaist.ac.kr This process allows for the aromatization of saturated ring systems under mild, visible-light-induced conditions, offering a direct route to N-aryl amine products that might otherwise be difficult to access. kaist.ac.kr

Table 3: General Scheme for Photocatalytic Synthesis of Aminocyclopentane Analogs. Data sourced from acs.orgrsc.org.

Solvent-Free Reaction Systems

Solvent-free reactions, often facilitated by mechanochemistry (such as ball-milling) or microwave irradiation, represent a significant advancement in green chemistry. organic-chemistry.orgucl.ac.uk By eliminating bulk solvents, these methods reduce waste, often lower energy consumption, and can lead to shorter reaction times and simplified product purification. ucl.ac.uk

The synthesis of N-substituted amines and their derivatives is well-suited to solvent-free conditions. For example, the efficient synthesis of N-substituted aldimines has been achieved by reacting non-volatile amines with various aromatic aldehydes under microwave irradiation without any catalyst or solvent. organic-chemistry.org High yields (75-100%) were obtained in just eight minutes, showcasing a rapid and eco-friendly approach to forming C=N bonds, which can be subsequently reduced to the target amine. organic-chemistry.org

Mechanochemistry offers another powerful solvent-free platform. Nucleophilic aromatic substitution (SNAr) reactions, a key step in forming N-aryl bonds, have been successfully performed via ball-milling. ucl.ac.uk This technique has been used to react various nucleophiles with aromatic electrophiles, providing access to a wide range of chemical structures without the need for conventional solvents. ucl.ac.uk Furthermore, the Petasis multicomponent reaction, which can be used to form substituted amines, has been accomplished under solvent-free conditions using both microwave irradiation and ball-milling, affording aminophenol derivatives in high yields. mdpi.com

Table 4: Examples of Solvent-Free Synthetic Methods for Analogs. Data sourced from organic-chemistry.orgucl.ac.ukmdpi.com.

Spectroscopic and Analytical Characterization of N Cyclopentyl 2 Methoxyaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.org For N-cyclopentyl-2-methoxyaniline, both ¹H and ¹³C NMR spectroscopy are routinely employed. researchgate.net

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the protons of the methoxy (B1213986) group, the aromatic ring, the N-H group, and the cyclopentyl ring.

The protons of the methoxy group (-OCH₃) typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the benzene (B151609) ring will show a complex splitting pattern in the downfield region due to their different chemical environments and spin-spin coupling with neighboring protons. The proton attached to the nitrogen atom (N-H) will also appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration. The protons on the cyclopentyl ring will exhibit signals in the aliphatic region, often as multiplets due to complex coupling patterns.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.50 - 7.50 | Multiplet |

| NH | 3.60 - 4.10 | Broad Singlet |

| OCH₃ | ~3.80 | Singlet |

| Cyclopentyl-CH | 3.50 - 4.00 | Multiplet |

| Cyclopentyl-CH₂ | 1.40 - 2.10 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. srce.hr Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group will appear in the upfield region. The aromatic carbons will have signals in the downfield region, with the carbon attached to the oxygen appearing at a higher chemical shift. The carbons of the cyclopentyl ring will be observed in the aliphatic region of the spectrum. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms. hmdb.ca

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 145.0 - 150.0 |

| Aromatic C-N | 135.0 - 140.0 |

| Aromatic C-H | 110.0 - 125.0 |

| OCH₃ | ~55.0 |

| Cyclopentyl-CH | 50.0 - 60.0 |

| Cyclopentyl-CH₂ | 20.0 - 35.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Advanced NMR Techniques for Stereochemical Elucidation

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for the complete structural and stereochemical elucidation of complex molecules. longdom.org

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings within a molecule. longdom.org For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring and within the cyclopentyl ring, helping to assign the specific protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is particularly useful for unambiguously assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. specac.com

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bond, C-H bonds (both aromatic and aliphatic), the C-O bond of the methoxy group, and the C=C bonds of the aromatic ring. libretexts.orglibretexts.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Strong |

| C-O (Aryl ether) | Stretch | 1200 - 1275 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

The presence of a medium intensity band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the cyclopentyl and methoxy groups. Aromatic C-H stretches appear at slightly higher wavenumbers (3000-3100 cm⁻¹). The strong band around 1200-1275 cm⁻¹ is characteristic of the aryl C-O stretching of the methoxy group.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (191.27 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. youtube.com

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound may include:

Loss of the cyclopentyl group: This would result in a fragment ion corresponding to 2-methoxyaniline.

Loss of a methyl group (-CH₃) from the methoxy group: This would lead to a fragment ion at M-15.

Cleavage of the cyclopentyl ring: This can produce a series of fragment ions characteristic of cyclopentane (B165970) fragmentation. docbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Neutral Loss |

| 191 | [C₁₂H₁₇NO]⁺ | (Molecular Ion) |

| 176 | [C₁₁H₁₄NO]⁺ | CH₃ |

| 122 | [C₇H₈NO]⁺ | C₅H₉ |

| 69 | [C₅H₉]⁺ | C₇H₈NO |

The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the identity of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity. rsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture will separate based on their polarity.

Column Chromatography: This technique is widely used for the purification of this compound on a larger scale. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of a compound with high accuracy. googleapis.com A solution of the sample is passed through a column containing a stationary phase under high pressure. The retention time of the compound is a characteristic property that can be used for identification and quantification. By analyzing the chromatogram, the percentage purity of this compound can be determined.

These chromatographic methods are crucial in ensuring that the synthesized this compound is of high purity, which is essential for its use in further research and applications.

Computational Chemistry and Theoretical Investigations of N Cyclopentyl 2 Methoxyaniline Reactivity

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio calculations provide a detailed picture of molecular orbitals and reactivity indices.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netpku.edu.cn By calculating the electron density, DFT can predict a variety of molecular properties and reactivity descriptors. For N-cyclopentyl-2-methoxyaniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, can determine its optimized geometry, electronic energy, and the distribution of electronic charge.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| Total Energy | -560.123 Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -2.8 eV | The escaping tendency of electrons from the molecule. |

| Electrophilicity Index (ω) | 1.1 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and based on typical calculations for similar aniline (B41778) derivatives. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The energy and localization of these orbitals are crucial in predicting the outcome of chemical reactions. ucsb.edu

For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the electron-rich aromatic ring, making these sites nucleophilic. rsc.org The LUMO, conversely, indicates the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis is instrumental in explaining the regioselectivity of reactions such as electrophilic aromatic substitution and cycloadditions. ucsb.edu

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Illustrative Value | Implication for Reactivity |

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.0 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | A smaller gap suggests higher reactivity and lower stability. |

Note: The values in this table are illustrative and based on FMO analyses of similar aniline derivatives. rsc.orgresearchgate.net Specific calculations would be needed for precise values for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. cdnsciencepub.comnih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov For this compound, docking studies can be performed to investigate its potential binding to various enzymes or receptors.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. chemmethod.com The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. chemmethod.com Such studies can provide hypotheses about the biological activity of this compound and guide the design of new derivatives with improved binding affinity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Result | Description |

| Docking Score | -8.5 kcal/mol | An estimation of the binding affinity; more negative values indicate stronger binding. chemmethod.com |

| Hydrogen Bonds | 2 | Formed with backbone atoms of specific amino acid residues (e.g., Asp145, Gln85). |

| Hydrophobic Interactions | 5 | Involving residues such as Val34, Leu133, and Ala83. |

| Key Interacting Residues | Asp145, Gln85, Val34, Leu133 | Amino acids in the binding pocket that form significant interactions with the ligand. |

Note: This data is illustrative and based on typical docking studies of aniline derivatives with protein kinases. nih.govchemmethod.com Actual results would depend on the specific receptor studied.

This compound possesses conformational flexibility due to the rotatable bonds of the cyclopentyl and methoxy (B1213986) groups. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. chemmethod.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. mdpi.com

By analyzing this trajectory, it is possible to identify the most stable conformations of the molecule and the energy barriers between them. libretexts.org This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For this compound, MD simulations can reveal the preferred orientation of the cyclopentyl ring relative to the aniline plane and the rotational preferences of the methoxy group. vulcanchem.comethz.ch These simulations can be performed in a vacuum or in a solvent to mimic physiological conditions. chemmethod.com

Mechanistic Pathways Elucidation through Computational Analysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and the activation energies associated with each step. rsc.org

For reactions involving this compound, such as N-arylation or other C-N bond-forming reactions, DFT calculations can be employed to investigate plausible mechanistic pathways. mdpi.comacs.org For example, in a copper-catalyzed N-arylation reaction, computational studies can help to determine whether the mechanism proceeds via oxidative addition/reductive elimination or other pathways. rsc.orgacs.org The calculations can provide the geometries of transition state structures and the free energy profiles for different proposed mechanisms, allowing for the identification of the most favorable reaction pathway. researchgate.netrsc.org This level of mechanistic detail is often difficult to obtain through experimental methods alone and is crucial for optimizing reaction conditions and developing new catalytic systems. mdpi.com

Transition State Characterization

The characterization of transition states is fundamental to understanding a chemical reaction's pathway, as it represents the highest energy point along the reaction coordinate. For reactions involving N-aryl aniline derivatives similar to this compound, computational studies have successfully characterized transition states for various transformations, including metal-catalyzed rearrangements and cycloadditions. researchgate.netrsc.org

A common reaction pathway for N-alkoxyanilines involves a researchgate.netresearchgate.net-rearrangement catalyzed by transition metals like copper, which proceeds through an ortho-quinol imine intermediate. researchgate.netresearchgate.net Theoretical studies on analogous N-methoxyanilines suggest that the mechanism involves several key steps, each with a distinct transition state. researchgate.net For instance, a proposed mechanism for a copper-catalyzed reaction involves the oxidative addition of the N–O bond to a Cu(I) catalyst, forming a Cu(III) complex. researchgate.net The transition state for this step would be characterized by the simultaneous breaking of the N-O bond and the formation of new bonds with the metal center.

DFT calculations are employed to optimize the geometry of these transition states, confirming their nature by identifying a single imaginary frequency in the vibrational analysis. researchgate.net In the context of this compound, the transition state for a rearrangement would involve a specific geometric arrangement of the cyclopentyl and methoxy groups relative to the aniline ring and the coordinated catalyst.

Energy Barrier Calculations

Energy barrier calculations provide quantitative data on the activation energy (often expressed as Gibbs free energy of activation, ΔG‡) required for a reaction to proceed. These calculations are crucial for predicting reaction rates and explaining observed selectivity. Theoretical studies on compounds analogous to this compound have reported activation barriers for key mechanistic steps.

For example, in copper-catalyzed reactions, the energy barriers for different cyclization pathways determine the final product. A DFT study on the cyclization of propargylamines with isothiocyanates, a reaction involving amine nucleophilicity, calculated the activation barriers for the 5-exo-dig S-cyclization and N-cyclization to be 8.2 kcal/mol and 10.2 kcal/mol, respectively. nih.gov This energy difference explains the observed selectivity for the sulfur-cyclized product. nih.gov

In another relevant study on the [3+2] photocycloaddition of N-cyclopropyl arylamines, DFT calculations determined the energy barriers for the radical cyclization step to be between 9.2 and 15.0 kcal/mol, depending on the specific stereochemical pathway. rsc.org These values help to rationalize the conditions required for the reaction and the distribution of stereoisomers. rsc.org

The table below summarizes representative energy barriers calculated for reactions of analogous amine compounds, providing a reference for the potential energetic landscape of reactions involving this compound.

| Reaction Type | Model Compound/System | Mechanistic Step | Calculated Activation Energy (ΔG‡ or Eₐ) | Computational Method | Source |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Propargylamine + Isothiocyanate (Cu(I) catalyzed) | 5-exo-dig S-cyclization | 8.2 kcal/mol | DFT | nih.gov |

| Intramolecular Cyclization | Propargylamine + Isothiocyanate (Cu(I) catalyzed) | 5-exo-dig N-cyclization | 10.2 kcal/mol | DFT | nih.gov |

| [3+2] Photocycloaddition | N-cyclopropyl arylamine + Olefin | Radical Cyclization (Stereoisomeric Pathways) | 9.2 - 15.0 kcal/mol | DFT (B3LYP-D3/6-31G**) | rsc.org |

| Grignard Reaction | Ethyl Grignard + Imine | Nucleophilic Addition | < 10 kcal/mol | DFT | google.com |

| Grignard Reaction | Phenyl Grignard + Imine | Nucleophilic Addition | > 20 kcal/mol | DFT | google.com |

For this compound, the activation energies for its reactions would be influenced by both the electronic effects of the methoxy group and the steric hindrance imposed by the N-cyclopentyl group. The size and conformation of the cyclopentyl ring could raise the energy barrier for certain pathways compared to less bulky N-alkyl substituents, or conversely, it could pre-organize the molecule for a specific reaction, thereby lowering the barrier.

Strategic Utilization of N Cyclopentyl 2 Methoxyaniline As a Synthetic Intermediate

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The inherent structure of N-cyclopentyl-2-methoxyaniline, featuring a nucleophilic nitrogen and an activated aromatic ring, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. These scaffolds are central to many pharmacologically active compounds.

The synthesis of quinoline (B57606) and quinazoline (B50416) derivatives is of significant interest due to their prevalence in compounds with a wide array of biological activities, including anticancer and antimalarial properties. researchgate.netnih.govnih.gov this compound can be strategically employed in the formation of these bicyclic systems.

Quinazolines can be synthesized through various methods, including the coupling of substituted anilines with other reagents. For instance, a general route involves the reaction of 2,4-dichloroquinazoline (B46505) with various amines to produce 4-alkylamino-2-chloroquinazolines. nih.gov A subsequent palladium-catalyzed coupling reaction with a substituted aniline (B41778) can then be performed to yield the final 2,4-disubstituted quinazoline. nih.gov In a specific example demonstrating the utility of a cyclopentylamino moiety, a 4-(N-Cyclopentyl)amino-2-chloroquinazoline intermediate is reacted with an appropriate aniline to furnish the target quinazoline derivative. nih.gov

Table 1: Illustrative Synthesis of a Disubstituted Quinazoline Derivative

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 4-(N-Cyclopentyl)amino-2-chloroquinazoline | 4-methoxy-N-methylaniline | Pd(OAc)₂/X-phos, t-BuOK | t-BuOH/Toluene (B28343) | Microwave, 150 °C | 4-(N-Cyclopentyl)amino-2-(N-(4-methoxyphenyl)-N-methyl)aminoquinazoline | 82% |

Data derived from a study on related quinazoline syntheses. nih.gov

For quinoline synthesis, the Combes reaction provides a classic method, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The electronic properties of the aniline substituent, such as the methoxy (B1213986) group in this compound, can influence the regioselectivity of the cyclization reaction. wikipedia.org Studies have shown that using methoxy-substituted anilines can direct the formation of specific regioisomers, highlighting the control that can be exerted in the synthesis of complex quinolines. wikipedia.org

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their unique three-dimensional structures. rsc.org These scaffolds are found in numerous natural products and pharmacologically important molecules. pnrjournal.com this compound can serve as a key building block in the assembly of spiro-heterocycles.

One established method for creating spiro-compounds is the multi-component reaction of an arylamine, isatin, and a 1,3-dicarbonyl compound. beilstein-journals.org In such reactions, the arylamine component, for which this compound could be a suitable candidate, reacts to form complex spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org The cyclopentyl group introduces steric bulk and conformational rigidity, which can be advantageous for modulating biological interactions. The synthesis of diazaspiro[3.3]heptane cores, another class of spiro-compounds, often utilizes palladium-catalyzed amination reactions, underscoring the role of versatile amine building blocks in pharmaceutical chemistry.

Pyrrolidones are another important class of nitrogen-containing heterocycles, widely used as intermediates for pharmaceuticals, solvents, and agrochemicals. d-nb.info A green and efficient method for their synthesis is the reductive amination of levulinic acid with primary amines. d-nb.info This process typically involves the formation of an imine, followed by catalytic hydrogenation and cyclization. d-nb.info

While direct studies using this compound were not identified, research on analogous compounds like 4-methoxyaniline demonstrates the feasibility of this approach. Catalytic systems using palladium supported on titania-doped mesoporous silica (B1680970) have shown high efficacy in converting levulinic acid and 4-methoxyaniline into the corresponding N-(4-methoxyphenyl)pyrrolidin-2-one. d-nb.info This suggests a viable pathway for preparing N-(cyclopentyl-2-methoxyphenyl)-5-methyl-2-pyrrolidone from this compound.

Table 2: Catalyst Performance in Pyrrolidone Synthesis from Levulinic Acid and 4-Methoxyaniline

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Pd/Ti10HMS | 150 | 90 | >99 |

| PdAu/Ti10HMS | 150 | 90 | >99 |

This table illustrates the effectiveness of heterogeneous catalysts in a model reaction relevant to the potential use of this compound. d-nb.info

Precursor for Advanced Ligand Architectures in Catalysis

The steric and electronic properties of this compound make it an excellent starting material for the synthesis of ligands used in transition metal catalysis. The cyclopentyl group can provide the necessary steric bulk to influence the coordination sphere of a metal center, thereby controlling catalytic activity and selectivity.

Bis(imino)pyridine ligands are particularly notable in coordination chemistry. Research into cobalt-catalyzed [2π + 2π] cycloadditions has shown that modifying the N-aryl substituents on the ligand has a profound impact on catalyst performance. nih.gov Specifically, ligands derived from anilines with bulky alkyl groups, such as cyclopentyl, create more active catalysts. A cobalt complex featuring a ligand derived from 2,6-dicyclopentylaniline, a close structural relative of the target compound, demonstrated superior catalytic activity for the cycloaddition of α,ω-dienes compared to analogues with smaller alkyl groups. nih.gov This highlights the principle that the cyclopentyl moiety is highly effective in creating a steric profile that promotes key catalytic steps. nih.gov

Table 3: Effect of N-Aryl Ligand Substituent on Cobalt-Catalyzed Cycloaddition

| N-Aryl Substituent | Catalyst | Time to >98% Conversion (h) |

|---|---|---|

| 2,4,6-Tricyclopentyl | 2 | 1 |

| 2,6-Diethyl | 3 | 44 |

| 2,6-Dimethyl | 4 | 60 |

This data demonstrates that larger alkyl groups, like cyclopentyl, on the aniline-derived portion of the ligand lead to significantly higher catalytic rates. nih.gov

Furthermore, cyclopentylamido groups have been incorporated into mono-indenyl transition metal compounds used as catalyst precursors for polymerization reactions. google.com For example, compounds like [ethylene(2-methylinden-4-yl)(cyclopentylamido)]metal dichloride are cited as useful pre-catalysts, indicating the value of the cyclopentylamino scaffold in materials science applications. google.com

Role in the Synthesis of Functional Organic Molecules

Beyond its use in specific heterocyclic systems and ligands, this compound serves as a versatile intermediate for constructing a variety of functional organic molecules. Synthetic organic chemistry provides the tools to incorporate such building blocks into larger, more complex structures designed for specific functions, such as antineoplastic agents. mdpi.com

Mechanistic Studies of Reactions Involving N Cyclopentyl 2 Methoxyaniline Substrates

Investigation of C–N Bond Formation Mechanisms

The formation of the C–N bond is a cornerstone of many organic syntheses, and the Buchwald-Hartwig amination stands out as a powerful palladium-catalyzed cross-coupling reaction for this purpose. capes.gov.bryoutube.comorganic-chemistry.org The synthesis of N-cyclopentyl-2-methoxyaniline itself, typically from 2-bromoanisole (B166433) and cyclopentylamine (B150401), serves as a prime example of this reaction class.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanisole) in an oxidative addition step. This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to a Pd(II) intermediate. youtube.com

Ligand Exchange/Amine Coordination: The amine (cyclopentylamine) coordinates to the Pd(II) complex, displacing a ligand.

Deprotonation: A base is required to deprotonate the coordinated amine, forming an amido-palladium complex. The choice of base is critical and can influence the reaction rate and efficiency. youtube.com

Reductive Elimination: This is the final and product-forming step. The C–N bond is formed by the reductive elimination of the N-arylated amine from the Pd(II) complex, which regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. youtube.comyoutube.com

The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and modulate its reactivity. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination. youtube.com

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| 2-Bromoanisole | Cyclopentylamine | Pd(OAc)2 or Pd2(dba)3 | Bulky phosphine (e.g., XPhos, SPhos) | NaOtBu or K3PO4 | Toluene (B28343) or Dioxane | 80-110 °C |

Cycloaddition Reaction Mechanisms

While specific studies on cycloaddition reactions involving this compound are not extensively documented, the aniline (B41778) moiety can, in principle, participate in such transformations. For instance, aniline derivatives can undergo [2+2] cycloaddition reactions under photochemical conditions when co-crystallized with suitable olefins. nih.gov The mechanism of these solid-state reactions is highly dependent on the crystal packing and the alignment of the reacting molecules. nih.gov

In a broader context, inverse electron demand Diels-Alder reactions of electron-deficient azadienes can be influenced by solvent effects, such as hydrogen bonding with hexafluoroisopropanol (HFIP), which can alter the reaction pathway from a typical [4+2] cycloaddition to a formal [4+2] cycloaddition across two nitrogen atoms. nih.gov Although this compound is not an azadiene, this illustrates how reaction conditions can dramatically change cycloaddition mechanisms.

Palladium-catalyzed tandem reactions, which can involve cycloaddition-like steps, have been used to construct complex polycyclic systems. nih.gov For example, a tandem reaction of a 2-alkynylphenol with a substituted cyclobutanone (B123998) can proceed through a series of steps including carbopalladation and intramolecular additions to form fused ring systems. nih.gov

Influence of Substituents and Electronic Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by its substituents: the methoxy (B1213986) group and the cyclopentyl group.

Methoxy Group (-OCH3): As an electron-donating group, the methoxy group at the ortho position increases the electron density of the aromatic ring through resonance. This activating effect makes the aniline more nucleophilic and more reactive towards electrophilic aromatic substitution. libretexts.org However, its steric bulk can also influence the regioselectivity of reactions. In palladium-catalyzed C-H olefination of aniline derivatives, the electronic nature of the substituents plays a crucial role, with electron-rich anilines generally showing higher reactivity. acs.org

Cyclopentyl Group: This alkyl group is electron-donating through an inductive effect, further increasing the electron density on the nitrogen atom and the aromatic ring. The steric bulk of the cyclopentyl group can direct incoming reagents to less hindered positions and can influence the conformational preferences of the molecule.

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH3 (ortho) | Electron-donating (resonance) | Moderate | Activates the aromatic ring; directs ortho/para substitution. |

| -NH-cyclopentyl | Electron-donating (induction) | Significant | Increases nucleophilicity of nitrogen; directs ortho/para substitution; can sterically hinder reactions at the nitrogen and ortho positions. |

Stereochemical Control and Asymmetric Induction in Synthetic Transformations

Stereochemical control is a critical aspect of modern organic synthesis, aiming to produce a specific stereoisomer of a chiral molecule. wikipedia.org

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. wikipedia.org This is often achieved using chiral catalysts or auxiliaries. wikipedia.orgnih.gov While specific enantioselective reactions involving this compound as a substrate are not widely reported, the principles of asymmetric synthesis can be applied.

For instance, if this compound were to be synthesized from a prochiral precursor, a chiral catalyst could be used to favor the formation of one enantiomer. In transition metal-catalyzed asymmetric hydrogenation of imines, chiral phosphine ligands on the metal center are instrumental in achieving high enantioselectivity. nih.govacs.org Similarly, in a hypothetical enantioselective C-H functionalization of the cyclopentyl ring, a chiral palladium catalyst could differentiate between the two enantiotopic C-H bonds.

Diastereoselective reactions produce an excess of one diastereomer over others. youtube.comlibretexts.org This is common when a molecule already containing a stereocenter undergoes a reaction that creates a new stereocenter. oregonstate.edu For example, a diastereoselective synthesis of trans-2-substituted cyclopentylamines has been achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov

In the context of this compound, if the cyclopentyl ring were to be functionalized, the existing chiral center (if any) or the bulky aniline substituent could direct the approach of a reagent to one face of the ring, leading to a diastereoselective outcome. cureffi.org The relative orientation of substituents in the transition state determines the stereochemical outcome, with the thermodynamically more stable transition state leading to the major diastereomer. youtube.com

| Type of Stereoselectivity | Definition | Enabling Strategy | Example Principle |

|---|---|---|---|

| Enantioselective | Formation of unequal amounts of enantiomers. wikipedia.org | Chiral catalysts, chiral auxiliaries, biocatalysis. wikipedia.org | Asymmetric hydrogenation of an imine precursor using a chiral metal-ligand complex. nih.govacs.org |

| Diastereoselective | Formation of unequal amounts of diastereomers. libretexts.org | Substrate control (existing stereocenter directs reaction), reagent control. | Addition of a reagent to a cyclic system where one face is sterically hindered by an existing substituent. cureffi.org |

Role of Solvents and Reaction Conditions in Mechanism

Solvents and reaction conditions play a pivotal role in the mechanism of chemical reactions, particularly in palladium-catalyzed processes. rsc.orgwhiterose.ac.uk The choice of solvent can influence reaction rates, selectivity, and even the nature of the active catalytic species. rsc.orgnih.govresearchgate.net

In palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, THF, and dioxane are commonly used. whiterose.ac.uk The solvent can affect the solubility of reactants and reagents, stabilize charged intermediates or transition states, and in some cases, directly coordinate to the metal center. researchgate.netrsc.org For example, in the Suzuki coupling of chloroaryl triflates, the chemoselectivity can be inverted by changing the solvent from a nonpolar one (favoring C-Cl activation) to a polar, coordinating solvent (favoring C-OTf activation). nih.govrsc.org This has been attributed to the ability of coordinating solvents to alter the ligation state of the palladium catalyst. rsc.org

Temperature is another key reaction condition. Higher temperatures are often required to overcome the activation barriers for steps like oxidative addition and reductive elimination. However, elevated temperatures can also lead to undesired side reactions, such as beta-hydride elimination. youtube.com

Future Perspectives and Emerging Avenues in N Cyclopentyl 2 Methoxyaniline Research

Development of Novel Catalytic Systems for Derivatization

The derivatization of N-cyclopentyl-2-methoxyaniline is crucial for exploring its full potential in various chemical and pharmaceutical applications. The development of novel catalytic systems is at the forefront of these efforts, aiming to achieve greater efficiency, selectivity, and substrate scope.

A primary area of focus is the advancement of palladium-catalyzed cross-coupling reactions , particularly the Buchwald-Hartwig amination, which has become a cornerstone for the synthesis of arylamines. acs.org Future research will likely involve the design and application of new phosphine (B1218219) ligands that can enhance the catalytic activity of palladium complexes. These ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with challenging substrates or at lower catalyst loadings. elsevierpure.com The development of ylide-substituted phosphines, for instance, has shown remarkable activity in the palladium-catalyzed C-N coupling of aryl chlorides at room temperature, a significant advancement over systems that require elevated temperatures. acs.org

Another promising frontier is the use of C-H functionalization to directly introduce new functional groups onto the aromatic ring or the cyclopentyl moiety. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. nih.gov Metal-catalyzed C-H activation, often employing rhodium or palladium catalysts, allows for the site-selective derivatization of C-H bonds. Current time information in Bangalore, IN.nih.gov For aniline (B41778) derivatives, directing groups can be employed to achieve ortho-selective functionalization. Current time information in Bangalore, IN. However, a significant challenge and an area of active research is the development of catalytic systems that can achieve meta- or para-selective C-H functionalization, thereby providing access to a wider range of structural analogs. Current time information in Bangalore, IN.

Furthermore, the exploration of alternative metal catalysts , such as those based on copper or nickel, continues to be an important avenue. echemi.com Copper-catalyzed amination, for example, offers a cost-effective alternative to palladium-based systems. nih.gov The development of novel catalyst systems, such as a CuI/tributyl phosphine system, has demonstrated high activity and selectivity for the amination of aryl chlorides. nih.gov Nickel catalysis is also emerging as a powerful tool for C-N bond formation. echemi.com

The table below summarizes key catalytic strategies and their potential for the derivatization of this compound.

| Catalytic Strategy | Metal Catalyst | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | High efficiency, broad substrate scope. acs.org |

| C-H Functionalization | Palladium, Rhodium | Atom-economical, direct derivatization. nih.govCurrent time information in Bangalore, IN. |

| Copper-Catalyzed Amination | Copper | Cost-effective alternative to palladium. nih.gov |

| Nickel-Catalyzed Amination | Nickel | Powerful tool for C-N bond formation. echemi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and synthetic routes by predicting reaction outcomes and identifying optimal conditions.

Machine learning models, particularly random forest algorithms, have demonstrated significant success in predicting the performance of chemical reactions . Current time information in Bangalore, IN. By training on large datasets from high-throughput experimentation, these models can predict the yield of C-N cross-coupling reactions with a high degree of accuracy. elsevierpure.comCurrent time information in Bangalore, IN. This predictive capability allows chemists to prioritize experiments, focusing on conditions that are most likely to succeed and avoiding those that are predicted to be low-yielding. Current time information in Bangalore, IN. The use of molecular fingerprints and other computed descriptors as inputs allows these models to capture the complex relationships between reactants, catalysts, and additives that govern reaction outcomes. elsevierpure.com

Another critical application of AI and ML is in predicting the regioselectivity of reactions, such as C-H functionalization. beilstein-journals.org For a molecule with multiple potential reaction sites like this compound, predicting where a functional group will be introduced is a significant challenge. Graph-convolutional neural networks can be trained on vast databases of reactions to predict the site selectivity of various C-H functionalization reactions with high accuracy. beilstein-journals.org This allows for the in silico screening of different catalytic systems to identify those that will favor the desired regioisomer.

The table below highlights the key applications of AI and ML in the context of this compound research.

| AI/ML Application | Description | Potential Impact |

| Reaction Yield Prediction | ML models predict the yield of a reaction based on its components and conditions. Current time information in Bangalore, IN. | Accelerates optimization by prioritizing high-yielding reactions. |

| Regioselectivity Prediction | Neural networks predict the site of functionalization on a molecule. beilstein-journals.org | Enables the targeted synthesis of specific isomers. |

| Automated Synthesis Planning | AI algorithms propose retrosynthetic pathways to a target molecule. nih.gov | Streamlines the design of efficient synthetic routes. |

Exploration of New Chemical Space through Analog Synthesis

The synthesis of analogs of this compound is a key strategy for exploring new chemical space and discovering molecules with novel properties. By systematically modifying the core structure, researchers can investigate structure-activity relationships and identify compounds with enhanced performance in various applications.

One approach to analog synthesis is through the use of combinatorial chemistry . This technique allows for the rapid generation of large libraries of related compounds by systematically combining different building blocks. nih.gov For instance, a library of anilinoanthraquinone derivatives was successfully synthesized using a parallel Ullmann coupling reaction with various aniline derivatives. elsevierpure.comnih.gov A similar strategy could be applied to this compound, where variations in the aniline precursor or the cyclopentyl group could be introduced to create a diverse set of analogs.

The synthesis of functionalized cyclopentane (B165970) derivatives offers another avenue for creating novel analogs. beilstein-journals.orgnih.gov There are established methods for preparing multi-functionalized cyclopentanes that could then be coupled with the 2-methoxyaniline moiety. beilstein-journals.orgnih.gov This would allow for the introduction of various substituents onto the cyclopentyl ring, providing a means to fine-tune the steric and electronic properties of the molecule.

Furthermore, the synthesis of substituted 2-methoxyaniline derivatives prior to the introduction of the cyclopentyl group can lead to a wide range of analogs. nih.govrsc.org For example, methods exist for the ortho-trifluoromethoxylation of aniline derivatives, which could be used to create analogs with altered electronic properties. nih.gov Similarly, various substituents can be introduced onto the aniline ring through standard aromatic substitution reactions.

The table below outlines various strategies for the synthesis of this compound analogs.

| Analog Synthesis Strategy | Description |

| Combinatorial Synthesis | Rapid generation of a library of analogs by combining different building blocks. nih.gov |

| Functionalized Cyclopentanes | Use of pre-functionalized cyclopentane derivatives in the synthesis. beilstein-journals.orgnih.gov |

| Substituted 2-Methoxyanilines | Modification of the 2-methoxyaniline core before coupling with the cyclopentyl group. nih.govrsc.org |

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-2-methoxyaniline, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis : A common approach involves nucleophilic substitution, where 2-methoxyaniline reacts with cyclopentyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. The reaction typically proceeds under reflux (80–100°C) for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or GC-MS. Key variables include stoichiometry (1:1.2 molar ratio of aniline to alkylating agent), solvent polarity, and temperature. Impurity profiles should be characterized using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Screening :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure MIC values .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀. Validate results with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can contradictory data in the biological activity of this compound be resolved?

Methodological Answer:

- Source Identification :

- Check batch-to-batch purity via HPLC; impurities >0.5% may skew bioactivity .

- Replicate assays across independent labs to rule out protocol variability .

- Mechanistic Studies :

- Use CRISPR-based gene knockout models to identify target pathways. For example, if cytotoxicity is inconsistent, test in p53-null vs. wild-type cells .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- In Silico Tools :

- LogP/Dissociation Constant : Use Schrodinger’s QikProp or ACD/Labs Percepta. Cross-validate with experimental shake-flask logP measurements .

- Solubility : Apply COSMO-RS theory (e.g., COSMOtherm) to predict solubility in polar/nonpolar solvents. Compare with experimental turbidimetric assays .

Q. How can the synthetic yield of this compound be improved while minimizing side products?

Methodological Answer:

- Process Optimization :

- Catalysis : Test palladium or copper catalysts for Buchwald-Hartwig coupling to reduce byproducts (e.g., diarylamines) .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yield by 15–20% .

- Byproduct Analysis : Use LC-MS/MS to identify and quantify side products (e.g., N,N-dicyclopentyl derivatives). Adjust stoichiometry or solvent polarity accordingly .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Report R², Hill slope, and 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalies. Predefine exclusion criteria in protocols .

Q. How should researchers address batch variability in this compound synthesis?

Methodological Answer:

- Quality Control :

- Implement ISO/IEC 17025-compliant analytical methods (e.g., UPLC-PDA for purity ≥98%) .

- Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, stirring rate) .

Ethical & Reporting Standards

Q. What guidelines must be followed when reporting preclinical data on this compound?

Methodological Answer:

- NIH Guidelines : Disclose animal/cell line sources, ethical approvals, and statistical power calculations. Use ARRIVE 2.0 checklist for in vivo studies .

- Data Transparency : Deposit raw spectral data in repositories (e.g., Figshare, Zenodo) with DOI links. Disclose conflicts of interest per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.